molecular formula C4H6N4OS B026380 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 100097-70-9

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B026380
M. Wt: 158.18 g/mol
InChI Key: AAECUPMCKLAWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound is known for its unique properties that make it useful in a variety of laboratory experiments. In

Mechanism Of Action

The mechanism of action of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to cell death in cancer cells, making the compound a potential candidate for cancer treatment.

Biochemical And Physiological Effects

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory effects and to reduce oxidative stress in the body. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments is its relative ease of synthesis. The compound can be synthesized using standard laboratory equipment and techniques, making it accessible to a wide range of researchers. Additionally, the compound has a wide range of potential applications in scientific research, making it a versatile tool for researchers in a variety of fields.
However, there are also limitations to the use of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments. One limitation is that the compound has not yet been extensively studied in vivo, meaning that its potential side effects and toxicity are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide. One area of research that is particularly promising is the development of new cancer treatments based on the compound's antitumor activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Another potential area of research is the development of new synthetic methods for the compound. While the current synthesis method is relatively simple, there may be more efficient or cost-effective ways to produce the compound that could make it more accessible to researchers.
Conclusion
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound with a wide range of potential applications in scientific research. The compound has been shown to have antitumor activity, anti-inflammatory effects, and to improve cognitive function in animal models of Alzheimer's disease. While there are limitations to the use of the compound in laboratory experiments, its relative ease of synthesis and versatility make it a promising tool for researchers in a variety of fields.

Scientific Research Applications

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

CAS RN

100097-70-9

Product Name

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

5-amino-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C4H6N4OS/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9)

InChI Key

AAECUPMCKLAWMT-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(SN=N1)N

Canonical SMILES

CNC(=O)C1=C(SN=N1)N

synonyms

1,2,3-Thiadiazole-4-carboxamide,5-amino-N-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid methylamide (0.23 g, 0.9 mmol) in dioxane (4 ml) was treated with HCl (6 ml, 4M dioxane solution) at ambient temperature and stirred for 3 days. The solvent was evaporated, and the residue was suspended in diethylether, mixed and sucked off. The remaining solid material was dissolved in dichloromethane and extracted with NaOH (10 ml, 1M aqueous solution). The aqueous phase was extracted with dichloromethane, and the combined organic layers were dried and the solvent was evaporated to yield the product as colorless solid (0.7 g, 48%) which was used without any further purification.
Name
5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid methylamide
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
48%

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